MX107

Triple-Negative Breast Cancer Cell Proliferation Assay Structure-Activity Relationship

MX107 (CAS 2170102-50-6) is a hydroxyquinoline-scaffold survivin inhibitor that acts via direct protein degradation of survivin, XIAP, and cIAP1, suppressing genotoxic NF-κB activation. Unlike promoter inhibitors (YM155) or broad-spectrum IAP antagonists, its validated synergy with doxorubicin and defined antiproliferative potency (IC50=3.1 μM) make it essential for reproducible TNBC chemosensitization studies and IAP degrader benchmarking.

Molecular Formula C24H28N2O2
Molecular Weight 376.5
CAS No. 2170102-50-6
Cat. No. B609371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMX107
CAS2170102-50-6
SynonymsMX-107;  MX 107;  MX107
Molecular FormulaC24H28N2O2
Molecular Weight376.5
Structural Identifiers
SMILESOC1=C2N=CC=CC2=C(COCC3=CC=C(CC)C=C3)C=C1CN4CCCC4
InChIInChI=1S/C24H28N2O2/c1-2-18-7-9-19(10-8-18)16-28-17-21-14-20(15-26-12-3-4-13-26)24(27)23-22(21)6-5-11-25-23/h5-11,14,27H,2-4,12-13,15-17H2,1H3
InChIKeyHERDMVBOGPYRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MX107 (CAS 2170102-50-6): A Selective Survivin Degrader for Overcoming Chemoresistance in Triple-Negative Breast Cancer Research


MX107 (CAS 2170102-50-6) is a synthetic small-molecule survivin inhibitor belonging to the hydroxyquinoline scaffold class [1]. It acts as a selective degrader of the inhibitor-of-apoptosis protein (IAP) survivin, and also induces degradation of XIAP and cIAP1, thereby suppressing genotoxic NF-κB activation [2]. The compound is primarily utilized in oncology research, particularly for investigating mechanisms of chemoresistance in triple-negative breast cancer (TNBC) [2].

Why MX107 Cannot Be Casually Substituted with Other IAP or Survivin Inhibitors in TNBC Studies


Substituting MX107 with other survivin suppressants (e.g., YM155) or broad-spectrum IAP antagonists (e.g., LCL161) introduces significant experimental variability and mechanistic divergence. While YM155 inhibits survivin promoter activity (IC50 ~0.54 nM) , MX107 operates through a distinct mechanism of directly binding and degrading the survivin protein, alongside XIAP and cIAP1 [1]. Furthermore, within its own structural class, even closely related analogs like MX106 exhibit different potency profiles, highlighting that even minor structural modifications on the hydroxyquinoline scaffold impact cellular activity. Generic substitution without empirical verification of these specific degradation profiles and synergistic effects with genotoxic agents [2] can lead to irreproducible data and flawed conclusions regarding chemosensitization mechanisms.

Quantitative Differentiation of MX107: Key Evidence for Scientific Selection


Comparative Antiproliferative Potency of MX107 vs. MX106 in TNBC Cells

In a direct head-to-head comparison, MX107 demonstrated lower antiproliferative potency against MDA-MB-231 TNBC cells compared to its close structural analog MX106. This quantitative difference underscores the impact of minor structural variations on the hydroxyquinoline scaffold's cellular efficacy [1].

Triple-Negative Breast Cancer Cell Proliferation Assay Structure-Activity Relationship

Synergistic Enhancement of Chemotherapy Efficacy: MX107 and Doxorubicin

MX107 acts as a chemosensitizer in TNBC cells, significantly enhancing the tumoricidal efficacy of the genotoxic chemotherapeutic drug doxorubicin . This effect is mechanistically linked to MX107-mediated degradation of IAPs and subsequent suppression of genotoxic NF-κB activation [1].

Chemosensitization Combination Therapy Doxorubicin

Mechanism of Action: Degradation of IAP Proteins by MX107

MX107 functions as a selective degrader, inducing the degradation of its primary target, survivin, as well as the related IAP family members XIAP and cIAP1 [1]. This is a key mechanistic differentiation from inhibitors like YM155, which primarily suppresses survivin expression without inducing its degradation . This degradation activity leads to the inhibition of NF-κB activation triggered by DNA-damaging agents [1].

Targeted Protein Degradation IAP Family Apoptosis

Lack of Alternative NF-κB Pathway Activation by MX107

A critical safety and selectivity feature of MX107 is that its treatment alone does not activate alternative NF-κB signaling in breast cancer cells [1]. This is in contrast to some broader NF-κB pathway interventions, and is attributed to its selective potency in degrading survivin in these cells [1].

NF-κB Signaling Selectivity Off-Target Effects

High-Value Application Scenarios for MX107 in Preclinical Oncology Research


Dissecting Chemoresistance Mechanisms in TNBC

Given its established synergy with doxorubicin and its defined role in suppressing genotoxic NF-κB activation [1], MX107 is an optimal tool compound for ex vivo or in vitro studies designed to unravel the molecular pathways driving chemoresistance in triple-negative breast cancer. Its use can help validate survivin and IAPs as key nodes in resistance networks.

Evaluating Novel Combination Therapy Regimens

MX107 serves as a reference compound in proof-of-concept studies exploring the combination of survivin/IAP degradation with other therapeutic modalities. Based on its demonstrated chemosensitization profile [1], researchers can pair MX107 with standard-of-care genotoxic agents or novel targeted therapies to assess additive or synergistic tumoricidal effects in cell-based assays.

Structure-Activity Relationship (SAR) Studies on Hydroxyquinoline Scaffolds

The quantitative difference in antiproliferative potency between the closely related analogs MX106 (IC50 = 2.2 µM) and MX107 (IC50 = 3.1 µM) in the same cellular assay [2] makes MX107 an essential comparator for medicinal chemistry efforts focused on optimizing the hydroxyquinoline scaffold for improved potency, selectivity, or drug-like properties.

Investigating Targeted Protein Degradation of IAPs

MX107 is a valuable positive control or tool molecule for studying the cellular consequences of targeted IAP degradation. Its demonstrated ability to degrade survivin, XIAP, and cIAP1 [1] allows researchers to benchmark novel degrader molecules or PROTACs aimed at the IAP family and to explore the downstream signaling effects, such as inhibition of genotoxic NF-κB activation [1].

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